1-(3-Methoxyphenyl)cyclohexan-1-ol

Beschreibung

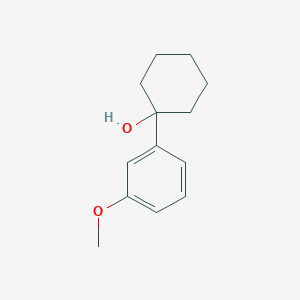

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-methoxyphenyl)cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-15-12-7-5-6-11(10-12)13(14)8-3-2-4-9-13/h5-7,10,14H,2-4,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCFTLWVTWVAPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCCCC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00562956 |

Source

|

| Record name | 1-(3-Methoxyphenyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1884-42-0 |

Source

|

| Record name | 1-(3-Methoxyphenyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Methoxyphenyl)cyclohexan-1-ol chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 1-(3-Methoxyphenyl)cyclohexan-1-ol

Abstract

This technical guide provides a comprehensive analysis of 1-(3-Methoxyphenyl)cyclohexan-1-ol (CAS No. 1884-42-0), a key tertiary alcohol intermediate in synthetic organic chemistry. While not a household name itself, this molecule serves as the foundational scaffold for the synthesis of several pharmacologically significant compounds, most notably the centrally acting analgesic, Tramadol.[1][2] This document delves into the core chemical properties, synthesis, structural characterization, reactivity, and primary applications of this compound, offering field-proven insights for researchers, chemists, and professionals in drug development. The narrative emphasizes the causal relationships behind its chemical behavior and the strategic considerations in its synthesis and handling.

Core Chemical Identity and Physicochemical Properties

1-(3-Methoxyphenyl)cyclohexan-1-ol is a tertiary benzylic alcohol. The molecule integrates a planar, electron-rich methoxy-substituted phenyl ring with a saturated, conformationally flexible cyclohexyl ring, joined by a quaternary carbinol center. This unique structural combination dictates its physical properties and chemical reactivity.

The formal IUPAC name for this compound is 1-(3-methoxyphenyl)cyclohexan-1-ol .[3] Its core properties are summarized in the table below, derived from computational data.[3]

| Property | Value | Source |

| CAS Number | 1884-42-0 | [3] |

| Molecular Formula | C₁₃H₁₈O₂ | [3] |

| Molecular Weight | 206.28 g/mol | [3] |

| IUPAC Name | 1-(3-methoxyphenyl)cyclohexan-1-ol | [3] |

| XLogP3 | 2.6 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Topological Polar Surface Area | 29.5 Ų | [3] |

| Appearance | Pale yellow oil (predicted) | Inferred |

Synthesis and Purification: The Grignard Approach

The most direct and industrially relevant method for synthesizing 1-(3-methoxyphenyl)cyclohexan-1-ol is the Grignard reaction. This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent, 3-methoxyphenylmagnesium bromide, to the electrophilic carbonyl carbon of cyclohexanone.[4]

The causality behind this choice is twofold: the high nucleophilicity of the Grignard reagent ensures efficient C-C bond formation, and the commercial availability of the starting materials makes it economically viable. The entire process hinges on the exclusion of water and protic solvents, which would instantly quench the highly basic Grignard reagent, terminating the reaction.

Experimental Protocol: Grignard Synthesis

Safety Precaution: This procedure involves pyrophoric reagents and anhydrous solvents. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) in a well-ventilated fume hood by trained personnel.

-

Preparation of the Grignard Reagent:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Under an argon atmosphere, add anhydrous diethyl ether or tetrahydrofuran (THF).

-

Slowly add a solution of 3-bromoanisole in the anhydrous solvent via the dropping funnel. An exothermic reaction should initiate. If not, gentle warming may be required.

-

Maintain a gentle reflux by controlling the addition rate. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the 3-methoxyphenylmagnesium bromide reagent.

-

-

Addition of Cyclohexanone:

-

Cool the Grignard reagent solution to 0°C using an ice bath.

-

Slowly add a solution of cyclohexanone in the same anhydrous solvent. This step is highly exothermic and slow addition is critical to control the reaction temperature and prevent side reactions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly pouring the mixture into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This hydrolyzes the magnesium alkoxide salt formed and protonates the alcohol.

-

Transfer the mixture to a separatory funnel. The organic layer will contain the desired product.

-

Separate the layers and extract the aqueous layer two more times with diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product, typically a pale yellow oil.

-

Further purification can be achieved via vacuum distillation or flash column chromatography on silica gel.

-

Synthesis Workflow Diagram

Caption: Grignard synthesis of 1-(3-Methoxyphenyl)cyclohexan-1-ol.

Spectroscopic and Structural Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. While dedicated published spectra for this specific intermediate are not widely available, its structure allows for accurate prediction of its spectral features based on established principles.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features characteristic of the hydroxyl, aromatic, and ether functional groups.

-

O-H Stretch: A strong, very broad absorption band is expected in the region of 3600-3200 cm⁻¹ . The broadening is a direct result of intermolecular hydrogen bonding between alcohol molecules.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹ (approx. 3100-3000 cm⁻¹ ). Aliphatic C-H stretches from the cyclohexyl ring will be visible as strong bands just below 3000 cm⁻¹ (approx. 2950-2850 cm⁻¹ ).

-

Aromatic C=C Stretches: Two to three medium-intensity bands are expected in the 1600-1450 cm⁻¹ region, confirming the presence of the phenyl ring.

-

C-O Stretches: This is a key diagnostic region. A strong absorption band between 1210-1100 cm⁻¹ is characteristic of the C-O stretch of a tertiary alcohol.[5] Additionally, a strong, sharp band corresponding to the aryl-O-CH₃ ether stretch will be present, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed map of the molecular structure.

¹H NMR (Proton NMR):

-

Aromatic Protons (δ 6.7-7.3 ppm): The four protons on the 1,3-disubstituted phenyl ring will appear in this region as a complex series of multiplets.

-

Methoxy Protons (δ ~3.8 ppm): The three protons of the -OCH₃ group will appear as a sharp singlet, as they have no adjacent protons to couple with.

-

Hydroxyl Proton (δ ~1.5-4.0 ppm): The -OH proton will appear as a broad singlet. Its chemical shift is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.

-

Cyclohexyl Protons (δ ~1.2-2.0 ppm): The ten protons on the cyclohexyl ring will appear as a series of broad, overlapping multiplets in the aliphatic region of the spectrum.

¹³C NMR (Carbon NMR):

-

Aromatic Carbons (δ ~110-160 ppm): Six signals are expected. The carbon bearing the methoxy group (C-O) will be the most downfield (near 160 ppm). The quaternary carbon attached to the cyclohexyl ring will also be in this region. The remaining four CH carbons will appear between ~110-130 ppm.[6]

-

Carbinol Carbon (δ ~70-80 ppm): The quaternary carbon atom bonded to the hydroxyl group (C-OH) is a key diagnostic signal in this region.

-

Methoxy Carbon (δ ~55 ppm): A distinct signal for the -OCH₃ carbon is expected around 55 ppm.[7]

-

Cyclohexyl Carbons (δ ~20-40 ppm): Signals for the five distinct carbon environments within the cyclohexyl ring will appear in the upfield aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 206 , corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of Water (M-18): A prominent peak at m/z = 188 is expected due to the facile dehydration of the tertiary alcohol, forming a stable tertiary carbocation which rearranges to 1-(3-methoxyphenyl)cyclohex-1-ene.

-

Loss of Methyl Radical (M-15): A peak at m/z = 191 from the loss of a methyl radical from the methoxy group is possible.

-

Benzylic Cleavage: Cleavage of bonds on the cyclohexyl ring alpha to the phenyl group can lead to various fragment ions.

-

Chemical Reactivity and Potential Transformations

The reactivity of 1-(3-methoxyphenyl)cyclohexan-1-ol is governed by its tertiary benzylic alcohol nature and the electron-rich aromatic ring.

Reactions of the Tertiary Alcohol Group

-

Dehydration: Tertiary alcohols undergo rapid acid-catalyzed dehydration because the mechanism proceeds through a stable tertiary carbocation intermediate. Treatment with acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) with heat will readily eliminate water to form the alkene, 1-(3-methoxyphenyl)cyclohex-1-ene .[8] This is often the primary competing side reaction during synthesis if conditions are too acidic or hot.

-

Resistance to Oxidation: Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation under standard conditions (e.g., using PCC, KMnO₄, or CrO₃). This is because they lack a hydrogen atom on the carbinol carbon. Forced oxidation under harsh conditions leads to C-C bond cleavage.

-

Substitution (Sₙ1): In the presence of strong hydrohalic acids (e.g., HBr, HCl), the -OH group can be protonated to form a good leaving group (H₂O), leading to the formation of a stable tertiary carbocation, which is then attacked by the halide nucleophile to yield a substitution product.

Reactions of the Aromatic Ring

The methoxy group (-OCH₃) is an ortho-, para-directing and activating group for electrophilic aromatic substitution. The positions ortho (C2, C6) and para (C4) to the methoxy group are electronically enriched and thus susceptible to attack by electrophiles. Potential reactions include nitration, halogenation, and Friedel-Crafts acylation/alkylation, although reaction conditions must be carefully chosen to avoid side reactions at the alcohol functional group.

Reactivity Pathways Diagram

Caption: Key reactivity pathways for 1-(3-Methoxyphenyl)cyclohexan-1-ol.

Applications in Drug Development

The principal application of 1-(3-methoxyphenyl)cyclohexan-1-ol is as an advanced intermediate in the synthesis of Tramadol.[1][9] Tramadol is 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol. The synthesis of Tramadol involves a Mannich reaction with cyclohexanone, formaldehyde, and dimethylamine to first produce 2-[(dimethylamino)methyl]cyclohexanone. This ketone is then reacted with 3-methoxyphenylmagnesium bromide in a Grignard reaction.[10][11]

Alternatively, 1-(3-methoxyphenyl)cyclohexan-1-ol can be seen as the core scaffold upon which further functionalization can occur. Its structure is a valuable starting point for medicinal chemistry programs aiming to develop new analgesics or other centrally-acting agents by exploring modifications to the cyclohexyl ring or the aromatic system.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

-

cis-(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydron;chloride. PubChem. [Link]

-

2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol. PubChem. [Link]

-

Tramadol. Wikipedia. [Link]

- Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.

-

Synthesis and purification of (r,r)-2-[ (dimethylamino) methyl]-1-(3-methoxyphenyl) cyclohexanol hydrochloride. Justia Patents. [Link]

-

A Commercially Viable Process For The Preparation Of Tramadol. Quick Company. [Link]

-

1-(3-Methoxyphenyl)cyclohexan-1-ol. PubChem. [Link]

-

cis-(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol nitrate. PubChem. [Link]

-

(1RS,2SR)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol. Pharmaffiliates. [Link]

-

(+/-)-Tramadol-d6 (1.0mg/ml in Acetonitrile). PubChem. [Link]

- Electronic Supplementary Information for: [Title of Paper]. The Royal Society of Chemistry.

-

1-(3-Methoxyphenyl)cyclohex-1-ene - Optional[13C NMR]. SpectraBase. [Link]

- Method for the production of 2- (dimethylamino)methyl|-1-(3-methoxyphenyl)cyclohexanol.

-

Reactions of secondary and tertiary benzylic alcohols bearing electron-neutral and electron-withdrawing substituents. ResearchGate. [Link]

-

Selective Dehydration of 1,3-Cyclopentanediol to Cyclopentadiene over Lanthanum Phosphate Catalysts. MDPI. [Link]

- Production process for preparing anethole by catalyzing dehydration of p-methoxyphenylpropanol.

-

Allylic and Benzylic Reactivity Overview. YouTube. [Link]

-

msbnk-ufz-uf410304. MassBank. [Link]

-

4-ISOPROPYL-3-METHYL-2-OXAZOLINE. Organic Syntheses. [Link]

-

Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]

-

IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one. ResearchGate. [Link]

-

Tramadol. SWGDrug. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

THE PRODUCTS OF THE CYCLIZING DEHYDRATION OF 1-BETA-PHENYLETHYLCYCLOHEXANOL-1 AND THE SYNTHESIS OF SPIROCYCLOHEXANE-1,1-INDANONE-3. PubMed. [Link]

-

Alcohols, Phenols and Ethers. NCERT. [Link]

-

Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]

-

Kinetic Resolution of Tertiary Benzyl Alcohols via Palladium/Chiral Norbornene Cooperative Catalysis. PubMed. [Link]

Sources

- 1. Tramadol - Wikipedia [en.wikipedia.org]

- 2. A Commercially Viable Process For The Preparation Of Tramadol [quickcompany.in]

- 3. 1-(3-Methoxyphenyl)cyclohexan-1-ol | C13H18O2 | CID 14685102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP1527043B1 - Method for the production of 2- (dimethylamino)methyl|-1-(3-methoxyphenyl)cyclohexanol - Google Patents [patents.google.com]

- 5. cis-(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydron;chloride | C16H26ClNO2 | CID 67108333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. CN108440257B - Production process for preparing anethole by catalyzing dehydration of p-methoxyphenylpropanol - Google Patents [patents.google.com]

- 9. 2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol | C16H25NO2 | CID 5523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US20050215821A1 - Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol - Google Patents [patents.google.com]

- 11. patents.justia.com [patents.justia.com]

The Grignard Reaction in Focus: A Mechanistic and Practical Guide to the Synthesis of 1-(3-Methoxyphenyl)cyclohexan-1-ol

Abstract

The Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis, provides a powerful and versatile method for the creation of complex molecules from relatively simple precursors. This technical guide offers an in-depth exploration of the Grignard reaction mechanism, specifically as it applies to the synthesis of the tertiary alcohol 1-(3-methoxyphenyl)cyclohexan-1-ol. This compound serves as a valuable intermediate in the synthesis of various targets in medicinal and materials chemistry. We will dissect the reaction from both a theoretical and practical standpoint, providing researchers, scientists, and drug development professionals with a robust understanding of the underlying principles and a detailed protocol for its successful execution. The guide will cover the nuanced roles of reagents and solvents, potential side reactions, and best practices for workup and purification, ensuring a comprehensive and self-validating framework for its application in a laboratory setting.

Introduction: The Enduring Significance of the Grignard Reaction

Discovered by Victor Grignard in 1900, for which he was awarded the Nobel Prize in Chemistry in 1912, the organomagnesium halide reagents, now universally known as Grignard reagents, have remained a staple in the synthetic organic chemist's toolkit. Their utility lies in their ability to act as potent carbon-based nucleophiles, readily attacking a wide array of electrophilic centers, most notably the carbonyl carbon of aldehydes, ketones, and esters.[1][2] This reactivity allows for the construction of new carbon-carbon single bonds, a fundamental transformation in the assembly of molecular frameworks.

The synthesis of 1-(3-methoxyphenyl)cyclohexan-1-ol from 3-bromoanisole and cyclohexanone is a classic example of a Grignard reaction that yields a tertiary alcohol.[3] This particular transformation is of significant interest as the resulting structural motif is a precursor to various biologically active molecules, including analgesics such as Tramadol and its derivatives.[4][5] A thorough understanding of this reaction's mechanism and the practical aspects of its execution is therefore crucial for professionals in drug discovery and development.

This guide will provide a detailed mechanistic breakdown, a step-by-step experimental protocol, and a discussion of common challenges and their solutions, all grounded in established chemical principles and supported by authoritative references.

The Core Mechanism: A Step-by-Step Analysis

The synthesis of 1-(3-methoxyphenyl)cyclohexan-1-ol via the Grignard reaction can be conceptually divided into two primary stages: the formation of the Grignard reagent and the subsequent nucleophilic addition to the carbonyl group of cyclohexanone.

Formation of the Grignard Reagent: 3-Methoxyphenylmagnesium Bromide

The reaction is initiated by the formation of the Grignard reagent, 3-methoxyphenylmagnesium bromide. This is achieved by reacting 3-bromoanisole with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether.[1]

Mechanism of Grignard Reagent Formation:

The formation of the Grignard reagent is believed to occur via a radical mechanism on the surface of the magnesium metal.

-

Single Electron Transfer (SET): An electron is transferred from the magnesium metal to the antibonding orbital of the carbon-bromine bond in 3-bromoanisole.

-

Radical Anion Formation: This electron transfer results in the formation of a radical anion, which rapidly fragments.

-

Formation of the Organomagnesium Halide: The aryl radical and the bromine anion then recombine with the positively charged magnesium on the metal surface to form the final Grignard reagent, 3-methoxyphenylmagnesium bromide.

The crucial role of the ether solvent, particularly THF, is to solvate and stabilize the newly formed organomagnesium species. The lone pair electrons on the oxygen atoms of the THF molecules coordinate with the magnesium atom, forming a soluble complex that prevents the reagent from aggregating and precipitating out of solution.[6][7] This solvation also enhances the nucleophilicity of the carbon atom bound to magnesium.

Nucleophilic Addition to Cyclohexanone

Once formed, the 3-methoxyphenylmagnesium bromide acts as a potent nucleophile. The carbon atom of the 3-methoxyphenyl group, being bonded to the electropositive magnesium, carries a significant partial negative charge and readily attacks the electrophilic carbonyl carbon of cyclohexanone.[8][9]

Mechanism of Nucleophilic Addition:

-

Nucleophilic Attack: The nucleophilic carbon of the 3-methoxyphenyl group attacks the electrophilic carbonyl carbon of cyclohexanone. Simultaneously, the pi electrons of the carbonyl double bond move to the oxygen atom.

-

Formation of the Magnesium Alkoxide Intermediate: This concerted step results in the formation of a new carbon-carbon bond and a magnesium alkoxide intermediate. In this tetrahedral intermediate, the oxygen atom is covalently bonded to the magnesium halide.

-

Protonation (Aqueous Workup): The reaction is then "quenched" by the addition of a mild proton source, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). The alkoxide is protonated to yield the final tertiary alcohol product, 1-(3-methoxyphenyl)cyclohexan-1-ol, and a magnesium salt. The use of a mild acid like NH₄Cl is crucial to avoid potential acid-catalyzed dehydration of the tertiary alcohol product, which can be a significant side reaction under strongly acidic conditions.

The following diagram, generated using DOT language, illustrates the step-by-step mechanism of the nucleophilic addition.

Caption: Experimental workflow for the synthesis of 1-(3-methoxyphenyl)cyclohexan-1-ol.

Step-by-Step Protocol:

-

Preparation of Apparatus: All glassware (a three-necked round-bottom flask, a dropping funnel, and a condenser) must be thoroughly dried in an oven at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of inert gas (argon or nitrogen). Assemble the apparatus promptly and maintain it under a positive pressure of inert gas.

-

Formation of the Grignard Reagent:

-

Place the magnesium turnings (1.5 g, 61.7 mmol) in the three-necked flask.

-

In the dropping funnel, prepare a solution of 3-bromoanisole (11.22 g, 60.0 mmol) in 40 mL of anhydrous THF.

-

Add approximately 10 mL of the 3-bromoanisole solution to the magnesium turnings. The reaction should initiate spontaneously, as evidenced by gentle refluxing and the appearance of a cloudy, grayish solution. If the reaction does not start, gentle warming with a heat gun may be necessary. A small crystal of iodine can also be added to activate the magnesium surface.

-

Once the reaction has initiated, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Addition of Cyclohexanone:

-

Prepare a solution of cyclohexanone (5.89 g, 60.0 mmol) in 30 mL of anhydrous THF in the dropping funnel.

-

Cool the Grignard reagent solution in an ice bath to 0-5 °C.

-

Add the cyclohexanone solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C. The addition is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. [3]

-

-

Workup and Isolation:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent. A white precipitate of magnesium salts will form.

-

Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and shake well.

-

Separate the organic layer. Extract the aqueous layer with two additional 50 mL portions of diethyl ether.

-

Combine the organic extracts and wash them with 50 mL of brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product, a pale yellow oil, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Troubleshooting and Side Reactions

While the Grignard reaction is robust, its success hinges on careful control of reaction conditions. Several side reactions can occur, leading to reduced yields and purification challenges.

-

Failure to Initiate: This is the most common issue and is almost always due to the presence of moisture on the glassware or in the solvent, or an unreactive magnesium surface. Ensure all components are scrupulously dry. Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane can be effective.

-

Wurtz Coupling: The Grignard reagent can react with unreacted 3-bromoanisole to form 3,3'-dimethoxybiphenyl. This side reaction is favored by higher temperatures and high concentrations of the aryl halide. Slow, controlled addition of the 3-bromoanisole during the reagent formation step helps to minimize this.

-

Enolization of Cyclohexanone: Cyclohexanone possesses acidic α-protons. The Grignard reagent is a strong base and can deprotonate the ketone to form a magnesium enolate. This pathway does not lead to the desired alcohol product and results in the recovery of starting material after workup. Performing the addition of the ketone at low temperatures (0-5 °C) favors the nucleophilic addition pathway over enolization.

-

Dehydration of the Product: As mentioned, the use of strong acids during workup can lead to the elimination of water from the tertiary alcohol to form 1-(3-methoxyphenyl)cyclohex-1-ene. The use of saturated aqueous ammonium chloride minimizes this risk.

Characterization of 1-(3-Methoxyphenyl)cyclohexan-1-ol

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

Appearance: A pale yellow oil.

-

Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the column fractions.

-

Infrared (IR) Spectroscopy: Expect a broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and strong C-O stretching bands around 1250 cm⁻¹ and 1040 cm⁻¹ for the methoxy group and the alcohol, respectively.

-

-

¹H NMR (predicted):

-

δ 7.2-7.3 ppm (t): Aromatic proton on C5 of the phenyl ring.

-

δ 6.7-7.1 ppm (m): Aromatic protons on C2, C4, and C6 of the phenyl ring.

-

δ 3.8 ppm (s): Methoxy (-OCH₃) protons.

-

δ 1.5-2.0 ppm (m): Cyclohexyl protons and the hydroxyl proton (which may be broad and exchangeable with D₂O).

-

-

¹³C NMR (predicted):

-

δ ~160 ppm: Aromatic carbon attached to the methoxy group (C3).

-

δ ~140-150 ppm: Quaternary aromatic carbon (C1).

-

δ ~110-130 ppm: Other aromatic carbons.

-

δ ~75 ppm: Quaternary carbon of the cyclohexyl ring bearing the hydroxyl group (C1').

-

δ ~55 ppm: Methoxy carbon.

-

δ ~20-40 ppm: Cyclohexyl carbons.

-

-

Conclusion

The Grignard reaction remains an indispensable tool in modern organic synthesis. The preparation of 1-(3-methoxyphenyl)cyclohexan-1-ol serves as an excellent case study for the application of this reaction to form tertiary alcohols, which are valuable synthetic intermediates. By understanding the core mechanism, adhering to stringent anhydrous conditions, and carefully controlling reaction parameters such as temperature and addition rates, researchers can reliably and efficiently synthesize this and a multitude of other complex molecules. The insights and detailed protocol provided in this guide are intended to empower scientists in their research and development endeavors, fostering a deeper understanding and more effective application of this classic and powerful chemical transformation.

References

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

-

PubChem. (n.d.). 2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

-

Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. [Link]

-

Leah4sci. (2018). Grignard Reagent Reaction Mechanism. YouTube. [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]

- Google Patents. (n.d.). Synthesis of (±)-2-((dimethylamino)methyl)-1-(aryl)cyclohexanols.

-

Chemistry Stack Exchange. (2019). What is the role of ammonium chloride in the workup of a Grignard reaction?. [Link]

- Google Patents. (n.d.). DE10236510A1 - 2-((Dimethylamino)-methyl)-1-(3-methoxyphenyl)-cyclohexanol preparation, by Grignard reaction in presence of lithium salt and dialkoxyalkane to give high yield of the analgesic trans-isomer tramadol.

-

ResearchGate. (2018). Side Reactions in a Grignard Synthesis. [Link]

-

Justia Patents. (n.d.). Synthesis and purification of (r,r)-2-[ (dimethylamino) methyl]-1-(3-methoxyphenyl) cyclohexanol hydrochloride. [Link]

-

Pearson+. (n.d.). Predict the products formed when cyclohexanone reacts with the following reagents. [Link]

-

IIT JAM Chemistry. (2021). Grignard reagent and NH4Cl. YouTube. [Link]

-

Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. [Link]

-

Quora. (2019). Why is THF used in Grignard?. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. 1-(3-METHOXYPHENYL)CYCLOHEXANOL synthesis - chemicalbook [chemicalbook.com]

- 4. 2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol | C16H25NO2 | CID 5523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2003029186A1 - Synthesis of (±)-2-((dimethylamino)methyl)-1-(aryl)cyclohexanols - Google Patents [patents.google.com]

- 6. cis-(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydron;chloride | C16H26ClNO2 | CID 67108333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (1RS,2SR)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol Hydrochloride [lgcstandards.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

A Guide to the Spectroscopic Characterization of 1-(3-Methoxyphenyl)cyclohexan-1-ol

This technical guide provides an in-depth analysis of the spectroscopic data for the tertiary alcohol 1-(3-Methoxyphenyl)cyclohexan-1-ol, a key intermediate in synthetic organic chemistry. The structural elucidation of such molecules is fundamental for ensuring purity, confirming identity, and understanding reactivity. This document is intended for researchers, scientists, and professionals in drug development who rely on robust analytical techniques for molecular characterization. We will explore the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data, focusing not just on the spectral features but on the underlying principles that dictate the experimental outcomes and interpretation.

Introduction

1-(3-Methoxyphenyl)cyclohexan-1-ol is a tertiary alcohol containing both a cyclohexane ring and a methoxy-substituted phenyl group. Its structural complexity, with a chiral center at the C-1 position of the cyclohexane ring, necessitates a multi-faceted analytical approach for unambiguous characterization. The synthesis of this compound is typically achieved via a Grignard reaction between a 3-methoxyphenylmagnesium bromide and cyclohexanone[1][2]. Understanding the spectroscopic signature of this molecule is crucial for confirming the success of such synthetic transformations and for the characterization of related compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For 1-(3-Methoxyphenyl)cyclohexan-1-ol, electron ionization (EI) is a common method for generating ions, which then undergo characteristic fragmentation, providing valuable structural information.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of 1-(3-Methoxyphenyl)cyclohexan-1-ol is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion leads to fragmentation into smaller, charged ions and neutral radicals.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Data Presentation and Interpretation

The expected mass spectrum of 1-(3-Methoxyphenyl)cyclohexan-1-ol would exhibit several key fragments. The molecular weight of C₁₃H₁₈O₂ is 206.28 g/mol .

| m/z | Proposed Fragment | Significance |

| 206 | [C₁₃H₁₈O₂]⁺• | Molecular Ion (M⁺•) |

| 188 | [M - H₂O]⁺• | Loss of water (dehydration), characteristic of alcohols[3][4][5][6][7][8]. |

| 173 | [M - H₂O - CH₃]⁺ | Subsequent loss of a methyl radical from the dehydrated ion. |

| 135 | [C₉H₁₁O]⁺ | α-cleavage, loss of a C₅H₉ radical from the cyclohexane ring. |

| 108 | [C₇H₈O]⁺• | Fragment corresponding to methoxyphenol. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

In-depth Analysis:

The molecular ion peak at m/z 206, if observed, confirms the molecular weight of the compound. However, for tertiary alcohols, the molecular ion can be weak or absent due to the ease of fragmentation[6]. The most significant fragmentation pathways for alcohols are α-cleavage and dehydration[3][6][8].

-

Dehydration: The loss of a water molecule (18 amu) to give a peak at m/z 188 is a very common fragmentation for cyclic alcohols[4]. This occurs through the elimination of the hydroxyl group and a hydrogen atom from an adjacent carbon.

-

α-Cleavage: This involves the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group[3][8][9]. For 1-(3-Methoxyphenyl)cyclohexan-1-ol, this can occur in two ways: cleavage of the bond to the phenyl group or cleavage within the cyclohexane ring. Cleavage of the bond between the quaternary carbon and the cyclohexane ring would lead to a resonance-stabilized cation at m/z 135.

The presence of fragments at m/z 108, 91, and 77 are characteristic of the methoxyphenyl group and further support the proposed structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the neat liquid or solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: An IR beam is passed through the ATR crystal, where it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific wavelengths corresponding to the vibrational frequencies of the functional groups.

-

Analysis: The attenuated IR beam is directed to a detector, and a Fourier transform is applied to the resulting interferogram to generate the IR spectrum (transmittance or absorbance vs. wavenumber).

Data Presentation and Interpretation

The IR spectrum of 1-(3-Methoxyphenyl)cyclohexan-1-ol will show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Tertiary Alcohol[10][11] |

| 3000-2850 | C-H stretch | Cyclohexane & Methoxyphenyl (sp³ and sp²) |

| ~1600 & ~1480 | C=C stretch | Aromatic Ring |

| ~1250 & ~1050 | C-O stretch | Aryl alkyl ether[12][13][14] |

| ~1150-1210 | C-O stretch | Tertiary Alcohol[11] |

In-depth Analysis:

-

O-H Stretch: The most prominent feature in the IR spectrum of an alcohol is the broad absorption band in the region of 3300-3400 cm⁻¹ due to the O-H stretching vibration[7]. The broadness of this peak is a result of intermolecular hydrogen bonding.

-

C-H Stretches: The absorptions between 3000 and 2850 cm⁻¹ are due to the C-H stretching vibrations of the sp³ hybridized carbons of the cyclohexane ring and the methyl group of the methoxy moiety. C-H stretches of the sp² hybridized carbons of the aromatic ring will appear just above 3000 cm⁻¹.

-

Aromatic C=C Stretches: The characteristic absorptions for the aromatic ring are expected around 1600 and 1480 cm⁻¹.

-

C-O Stretches: The spectrum will contain two important C-O stretching bands. The C-O stretch of the tertiary alcohol is expected in the range of 1100-1210 cm⁻¹[11]. Phenyl alkyl ethers show two strong absorbances for C-O stretching, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric)[12][14]. These may overlap, but their presence is a strong indicator of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of 1-(3-Methoxyphenyl)cyclohexan-1-ol is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

-

Data Processing: A Fourier transform is applied to the FID to generate the NMR spectrum (signal intensity vs. chemical shift in ppm).

-

Analysis: The chemical shifts, integration (for ¹H), and splitting patterns (for ¹H) are analyzed to determine the structure of the molecule.

Data Presentation and Interpretation

The following data is based on published spectral information for 1-(3-Methoxyphenyl)cyclohexan-1-ol[2].

¹H NMR (401 MHz, Chloroform-d)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.29 – 7.23 | m | 1H | Ar-H |

| 7.09 | dd, J = 2.5, 1.7 Hz | 1H | Ar-H |

| 7.07 | ddd, J = 7.7, 1.7, 1.0 Hz | 1H | Ar-H |

| 6.78 | ddd, J = 8.2, 2.6, 1.0 Hz | 1H | Ar-H |

| 3.82 | s | 3H | OCH₃ |

| 1.89 – 1.54 | m | 10H | Cyclohexane CH₂ |

| 1.38 – 1.19 | m | 1H | OH |

¹³C NMR (101 MHz, Chloroform-d)

| Chemical Shift (δ, ppm) | Assignment |

| 159.7 | Ar-C (C-OCH₃) |

| 151.5 | Ar-C (C-C(OH)) |

| 129.3 | Ar-CH |

| 117.1 | Ar-CH |

| 111.9 | Ar-CH |

| 110.9 | Ar-CH |

| 73.3 | C-OH |

| 55.4 | OCH₃ |

| 38.9 | Cyclohexane CH₂ |

| 25.6 | Cyclohexane CH₂ |

| 22.3 | Cyclohexane CH₂ |

In-depth Analysis:

-

¹H NMR:

-

The aromatic protons appear in the expected downfield region (6.7-7.3 ppm). The complex splitting patterns are characteristic of a meta-substituted benzene ring.

-

The sharp singlet at 3.82 ppm, integrating to 3 protons, is unequivocally assigned to the methoxy group protons[2].

-

The broad multiplet between 1.54 and 1.89 ppm, integrating to 10 protons, corresponds to the five methylene groups of the cyclohexane ring. The complexity arises from the diastereotopic nature of the protons and their spin-spin coupling. At room temperature, the rapid chair-flipping of the cyclohexane ring often leads to averaged signals for the axial and equatorial protons, resulting in broad, overlapping multiplets[15][16].

-

The broad signal between 1.19 and 1.38 ppm is assigned to the hydroxyl proton. The chemical shift of this proton is highly variable and depends on concentration, solvent, and temperature. It can be confirmed by a D₂O exchange experiment, where the peak would disappear.

-

-

¹³C NMR:

-

The aromatic carbons are observed between 110 and 160 ppm. The carbon attached to the oxygen of the methoxy group is the most downfield (159.7 ppm) due to the strong deshielding effect of the oxygen.

-

The quaternary carbon of the cyclohexane ring, bonded to the hydroxyl group and the phenyl ring, appears at 73.3 ppm[2].

-

The methoxy carbon gives a signal at 55.4 ppm.

-

The three distinct signals for the cyclohexane methylene carbons (38.9, 25.6, and 22.3 ppm) reflect the different chemical environments of the C2/C6, C3/C5, and C4 carbons relative to the bulky substituent at C1.

-

Conclusion

The comprehensive spectroscopic analysis of 1-(3-Methoxyphenyl)cyclohexan-1-ol using Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a self-validating system for its structural confirmation. The MS data reveals the molecular weight and characteristic fragmentation patterns of a tertiary cyclic alcohol. The IR spectrum confirms the presence of the key hydroxyl, aromatic ether, and alkane functional groups. Finally, the ¹H and ¹³C NMR spectra provide an unambiguous map of the carbon-hydrogen framework, confirming the connectivity and chemical environment of each atom in the molecule. These techniques, when used in concert, offer a robust and reliable methodology for the characterization of this and other related small molecules in a research and development setting.

References

-

PubChem. cis-(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydron;chloride. National Center for Biotechnology Information. [Link]

-

PubChem. 2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

- Google Patents. US20050215821A1 - Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.

-

SpectraBase. 1-(3-Methoxyphenyl)cyclohex-1-ene. [Link]

-

Chemistry Stack Exchange. NMR spectrum of cyclohexanol - hints on integration. [Link]

-

Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. [Link]

-

Chemistry LibreTexts. 13.4: Spectroscopy of Alcohols. [Link]

-

Spectroscopy Online. Alcohols—The Rest of the Story. [Link]

-

Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. [Link]

-

Chemistry LibreTexts. 12.2: Spectroscopic Properties of Cyclohexanes. [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

-

YouTube. NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale. [Link]

-

The Royal Society of Chemistry. Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral separation. [Link]

-

SWGDrug. Tramadol. [Link]

-

ACS Publications. Identification of Primary, Secondary, and Tertiary Alcohols: An Experiment in Spectrophotometry, Organic Chemistry, and Analytical Chemistry. [Link]

-

Whitman College. GCMS Section 6.10. [Link]

- Google Patents. Synthesis of (±)-2-((dimethylamino)methyl)-1-(aryl)cyclohexanols.

-

Fiveable. Spectroscopy of Alcohols and Phenols. [Link]

-

JoVE. Video: Mass Spectrometry: Alcohol Fragmentation. [Link]

-

Doc Brown's Advanced Organic Chemistry. C6H12 cyclohexane low high resolution 1H proton nmr spectrum. [Link]

-

Química Organica.org. IR spectrum: Ethers. [Link]

-

Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

YouTube. Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. [Link]

-

ResearchGate. Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. [Link]

-

Fiveable. Spectroscopy of Ethers. [Link]

-

Supporting Information. Synthesis of 5-methyl-3, 4-dihydro-2H-pyrrole-1-oxide (2). [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

-

MassBank. msbnk-ufz-uf410304 - MassBank. [Link]

-

ResearchGate. IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one. [Link]

-

Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

-

Pharmaffiliates. CAS No : 152538-36-8 | Product Name : Tramadol Hydrochloride - Impurity A (Freebase). [Link]

-

NIST WebBook. 1,3-Cyclohexadiene. [Link]

-

Wikipedia. Tramadol. [Link]

Sources

- 1. 1-(3-METHOXYPHENYL)CYCLOHEXANOL synthesis - chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. GCMS Section 6.10 [people.whitman.edu]

- 5. fiveable.me [fiveable.me]

- 6. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(3-Methoxyphenyl)cyclohexan-1-ol

Foreword: The Narrative Power of NMR in Structural Chemistry

In the field of drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further research is built. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands unparalleled in its ability to provide a detailed atomic-level map of molecular architecture.[1][2][3][4] This guide is crafted not as a mere recitation of spectral data, but as a holistic walkthrough of the logical process—from sample preparation to multi-dimensional analysis—required for the complete structural elucidation of 1-(3-Methoxyphenyl)cyclohexan-1-ol. Our approach is rooted in the "self-validating system," where each piece of spectroscopic evidence corroborates the next, culminating in a definitive and trustworthy structural assignment.

The Subject Molecule: 1-(3-Methoxyphenyl)cyclohexan-1-ol

1-(3-Methoxyphenyl)cyclohexan-1-ol is a tertiary alcohol of interest in synthetic organic chemistry. Its structure comprises a cyclohexane ring and a 3-substituted methoxyphenyl group, both attached to a central quaternary carbon which also bears a hydroxyl group. A thorough analysis of its molecular symmetry, or lack thereof, is the critical first step in predicting the complexity of its NMR spectra.

-

Symmetry Analysis : The molecule is asymmetric. The quaternary carbon (C1) is a stereocenter, rendering the two faces of the cyclohexyl ring diastereotopic. Consequently, we anticipate observing distinct NMR signals for all thirteen unique carbon atoms. Similarly, the axial and equatorial protons at each methylene position of the cyclohexane ring are diastereotopic, leading to complex splitting patterns and a crowded aliphatic region in the ¹H NMR spectrum.

Below is the annotated structure of 1-(3-Methoxyphenyl)cyclohexan-1-ol, with atom numbering that will be used for all subsequent spectral assignments.

Caption: Numbering scheme for 1-(3-Methoxyphenyl)cyclohexan-1-ol.

The Protocol: A Foundation of Quality Data

The integrity of any spectral analysis is contingent upon the quality of the initial data acquisition. A meticulously prepared sample is non-negotiable.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation :

-

Weigh approximately 10-20 mg of high-purity 1-(3-Methoxyphenyl)cyclohexan-1-ol directly into a clean, dry vial.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm.[5]

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid any particulate matter, filtering through a small plug of glass wool if needed.[6]

-

-

Instrumental Setup and Data Acquisition :

-

The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Shimming : The magnetic field homogeneity is optimized by shimming on the deuterium lock signal of the solvent.[7]

-

¹H NMR Acquisition : A standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle, a spectral width of ~12-15 ppm, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition : A proton-decoupled experiment is performed. A larger spectral width (~220 ppm) is required.

-

DEPT Experiments : DEPT-90 and DEPT-135 experiments are acquired to differentiate carbon types (CH, CH₂, CH₃).[8][9][10]

-

2D NMR Acquisition : Standard pulse sequences for COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are utilized.[11][12][13]

-

¹H NMR Spectral Analysis: Decoding the Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin splitting).

Predicted and Experimental ¹H NMR Data

The aromatic protons are expected in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the ring current.[14][15] The methoxy protons will appear as a sharp singlet, typically around δ 3.8 ppm. The ten protons of the cyclohexyl ring will be in the upfield region (δ 1.0-2.0 ppm) and are expected to be highly overlapped. The hydroxyl proton signal can be broad and its chemical shift is variable depending on concentration and solvent.

| Proton Assignment | Predicted δ (ppm) | Experimental δ (ppm) | Multiplicity | Integration | Rationale for Assignment |

| H-5' | 7.2-7.3 | 7.26 | t (triplet) | 1H | Coupled to H-4' and H-6'. |

| H-2' | 7.0-7.1 | 7.09 | dd (doublet of doublets) | 1H | Close to the electron-donating OCH₃ group. |

| H-6' | 7.0-7.1 | 7.07 | ddd (doublet of doublet of doublets) | 1H | Exhibits ortho, meta, and para couplings. |

| H-4' | 6.7-6.8 | 6.78 | ddd (doublet of doublet of doublets) | 1H | Ortho to the electron-donating OCH₃ group, shifted upfield. |

| -OCH₃ (H-7') | ~3.8 | 3.82 | s (singlet) | 3H | Characteristic chemical shift for a methoxy group on an aromatic ring. |

| Cyclohexyl (H2-H6) | 1.2-1.9 | 1.54-1.89 | m (multiplet) | 10H | Overlapping signals from axial and equatorial protons. |

| -OH | Variable (1.5-2.5) | ~1.8 (broad) | s (singlet, broad) | 1H | Broad signal due to chemical exchange; often overlaps with aliphatic signals. |

Note: Experimental data is referenced from a published synthesis of the target compound.

¹³C NMR and DEPT Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. Combined with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, it allows for the definitive identification of methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[16][17]

-

DEPT-135 : CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons are absent.

-

DEPT-90 : Only CH signals are observed.

Predicted and Experimental ¹³C NMR and DEPT Data

| Carbon Assignment | Predicted δ (ppm) | Experimental δ (ppm) | DEPT-135 Phase | DEPT-90 Signal | Rationale for Assignment |

| C-3' | ~160 | 159.7 | None | None | Aromatic carbon directly attached to the electronegative oxygen of the methoxy group. |

| C-1' | ~151 | 151.5 | None | None | Aromatic quaternary carbon attached to the cyclohexanol moiety. |

| C-5' | ~129 | 129.3 | Positive | Present | Aromatic CH carbon. |

| C-2' | ~117 | 117.1 | Positive | Present | Aromatic CH carbon. |

| C-6' | ~112 | 111.9 | Positive | Present | Aromatic CH carbon. |

| C-4' | ~111 | 110.9 | Positive | Present | Aromatic CH carbon, shielded by the ortho-methoxy group. |

| C-1 | ~73 | 73.3 | None | None | Quaternary sp³ carbon bearing the hydroxyl group and two rings. |

| -OCH₃ (C-7') | ~55 | 55.4 | Positive | Absent | Methoxy carbon, characteristic chemical shift. |

| C-2, C-6 | ~39 | 38.9 | Negative | Absent | Equivalent CH₂ carbons alpha to the quaternary center. |

| C-4 | ~26 | 25.6 | Negative | Absent | CH₂ carbon at the para position of the cyclohexyl ring. |

| C-3, C-5 | ~22 | 22.3 | Negative | Absent | Equivalent CH₂ carbons beta to the quaternary center. |

Note: Experimental data is referenced from a published synthesis of the target compound.

2D NMR Correlation: Assembling the Puzzle

While 1D spectra provide the fundamental pieces, 2D NMR experiments reveal how they connect. For a molecule with significant signal overlap like this one, 2D techniques are indispensable for unambiguous assignment.[11][18]

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[19][20][21] A cross-peak between two proton signals in the 2D map indicates that they are spin-coupled.

-

Expected Correlations :

-

Within the aromatic system, H-5' will show correlations to both H-4' and H-6'.

-

Within the cyclohexyl ring, a complex network of correlations will exist between adjacent geminal and vicinal protons, helping to trace the connectivity around the ring, even within the overlapped multiplet.

-

Caption: Generalized workflow for a ¹H-¹H COSY experiment.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment provides a powerful correlation map between each proton and the carbon atom to which it is directly attached.[12][22] This is the most definitive method for assigning protonated carbons.

-

Expected Correlations :

-

The aromatic proton at δ 7.26 (H-5') will show a cross-peak to the carbon signal at δ 129.3 (C-5').

-

The methoxy protons at δ 3.82 will correlate with the methoxy carbon at δ 55.4.

-

Each set of protons within the complex aliphatic multiplet (δ 1.54-1.89) will correlate to its corresponding carbon signal (δ 38.9, 25.6, and 22.3), allowing for the deconvolution of this crowded region.

-

Caption: Generalized workflow for a ¹H-¹³C HSQC experiment.

Conclusion: A Synthesized and Validated Structural Assignment

By systematically integrating the data from ¹H, ¹³C, DEPT, COSY, and HSQC experiments, we move from a collection of signals to a fully realized molecular structure. The ¹H and ¹³C spectra provide the initial count of unique nuclei. The DEPT experiments classify the carbon atoms, separating the protonated from the non-protonated and distinguishing CH/CH₃ from CH₂ groups. The COSY spectrum maps the proton-proton connectivities, allowing us to trace the spin systems through the aromatic and cyclohexyl rings. Finally, the HSQC spectrum acts as the definitive link, pairing each proton with its directly attached carbon. This multi-technique, cross-validating approach leaves no ambiguity and stands as a testament to the power of modern NMR for the structural elucidation of complex organic molecules.

References

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020-08-10). Retrieved from [Link]

-

COSY (COrrelation Spectroscopy). CF NMR CEITEC. Retrieved from [Link]

-

NMR Spectroscopy. (2022-08-28). Chemistry LibreTexts. Retrieved from [Link]

-

Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (2024-03-17). Chemistry LibreTexts. Retrieved from [Link]

-

Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. ResearchGate. Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. Retrieved from [Link]

-

DEPT C-13 NMR Spectroscopy. (2023-02-11). Chemistry LibreTexts. Retrieved from [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023-07-24). Retrieved from [Link]

-

Two Dimensional Heteronuclear NMR Spectroscopy. (2023-02-11). Chemistry LibreTexts. Retrieved from [Link]

-

Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. Retrieved from [Link]

-

Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Modgraph. Retrieved from [Link]

-

DEPT: A tool for 13C peak assignments. (2015-11-19). Nanalysis. Retrieved from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Basic Concepts, Principles and Applications of NMR Spectroscopy. ijirset. Retrieved from [Link]

-

Two Dimensional Homonuclear NMR Spectroscopy. (2024-12-18). Chemistry LibreTexts. Retrieved from [Link]

-

DEPT NMR: Signals and Problem Solving. Chemistry Steps. Retrieved from [Link]

-

NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]

-

Substituted Cyclohexanes: Axial vs Equatorial. (2014-06-27). Master Organic Chemistry. Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]

-

1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-

DEPT. NMR Core Facility - Columbia University. Retrieved from [Link]

-

Guide: Preparing a Sample for NMR analysis – Part I. (2024-02-29). Nanalysis. Retrieved from [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Retrieved from [Link]

-

Substituted Cyclohexanes. (2021-12-15). Chemistry LibreTexts. Retrieved from [Link]

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021-10-06). Retrieved from [Link]

-

Chemical Shift. (2015-02-12). MRI Questions. Retrieved from [Link]

-

¹³C NMR | DEPT 135 | DEPT 90 | DEPT 45 | Organic Spectroscopy. (2018-04-20). Retrieved from [Link]

-

Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter. (2007-02-01). PubMed. Retrieved from [Link]

-

Identification and structure elucidation by NMR spectroscopy. (2025-08-05). ResearchGate. Retrieved from [Link]

-

Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Retrieved from [Link]

-

A Lecture Course on COSY NMR Spectroscopy Based on the Product Operator Formalism. Retrieved from [Link]

-

NMR Sample Preparation. Western University. Retrieved from [Link]

-

HSQC and HMBC. NMR Core Facility - Columbia University. Retrieved from [Link]

-

NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024-02-22). Retrieved from [Link]

-

13 C NMR Spectrum (1D, 176 MHz, H 2 O, predicted) (NP0212872). NP-MRD. Retrieved from [Link]

-

Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

CHEM 344 Shift Parameters.pdf. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. bbhegdecollege.com [bbhegdecollege.com]

- 3. jchps.com [jchps.com]

- 4. technologynetworks.com [technologynetworks.com]

- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 10. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. nmr.ceitec.cz [nmr.ceitec.cz]

- 20. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

Physical properties of 1-(3-Methoxyphenyl)cyclohexan-1-ol (melting point, boiling point)

An In-Depth Technical Guide to the Physical Properties of 1-(3-Methoxyphenyl)cyclohexan-1-ol

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the key physical properties of 1-(3-Methoxyphenyl)cyclohexan-1-ol, with a specific focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explore the causality behind experimental choices and the principles of robust analytical characterization.

Introduction and Significance

1-(3-Methoxyphenyl)cyclohexan-1-ol is a tertiary alcohol of significant interest in synthetic organic chemistry. It serves as a crucial precursor and intermediate in the synthesis of various pharmacologically active molecules and research chemicals. For instance, it is a foundational building block for certain arylcyclohexylamine derivatives. Accurate characterization of its physical properties, such as melting and boiling points, is paramount for ensuring purity, guiding purification processes like distillation and crystallization, and establishing reliable quality control standards in a research or manufacturing setting.

Multiple synthesis procedures, typically involving a Grignard reaction between a 3-methoxyphenylmagnesium halide and cyclohexanone, describe the purified product as a colorless to pale yellow liquid or oil at ambient temperature.[1][2] This physical state implies a melting point below room temperature. While precise experimental values for melting and boiling points under standard conditions are not consistently reported across publicly available literature, this guide focuses on the authoritative, state-of-the-art methodologies for their precise determination.

Summary of Physical Properties

The physical state of 1-(3-Methoxyphenyl)cyclohexan-1-ol as a liquid at room temperature suggests its melting point is below standard ambient temperatures. The boiling point is expected to be elevated due to its molecular weight and the presence of a hydroxyl group capable of hydrogen bonding.

| Physical Property | Reported Value/State | Methodological Note |

| Melting Point | Below ambient temperature | The compound is typically isolated as a liquid or oil.[1][2] Precise determination requires sub-ambient thermal analysis. |

| Boiling Point | Not definitively reported at STP | High molecular weight (206.28 g/mol ) suggests a high boiling point.[3] Determination often requires vacuum distillation or advanced thermal analysis to prevent decomposition. |

Authoritative Determination of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[4] For a pure crystalline compound, this transition occurs over a very narrow range (typically 0.5-1.0°C).[4] The presence of impurities typically depresses the melting point and broadens the melting range, making it a critical indicator of purity.

Advanced Methodology: Differential Scanning Calorimetry (DSC)

For a substance that may be liquid at room temperature, determining the melting point (or more accurately, the freezing point) requires sub-ambient analysis. Differential Scanning Calorimetry (DSC) is the gold-standard technique for this purpose. DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[5] This method is superior to classical capillary techniques as it provides a complete thermodynamic profile of the phase transition, including the onset temperature, peak maximum (melting temperature, Tₘ), and the enthalpy of fusion (ΔHfus).[6]

Experimental Protocol: DSC for Sub-Ambient Melting Point Determination

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium, tin) according to the manufacturer's recommendations.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of 1-(3-Methoxyphenyl)cyclohexan-1-ol into a hermetically sealed aluminum DSC pan. The use of a hermetic pan is crucial to prevent volatilization of the sample upon heating.

-

Prepare an identical empty, hermetically sealed pan to serve as the reference.

-

-

Thermal Program Execution:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the cell at a temperature well above the expected melting point (e.g., 25°C).

-

Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the expected freezing point (e.g., -50°C). This step will induce crystallization.

-

Hold isothermally for 2-5 minutes to ensure complete solidification.

-

Heat the sample at a controlled, slow rate (e.g., 2-5°C/min) through the melting transition to a final temperature of 25°C. A slow heating rate is essential for high-resolution data.

-

Maintain a constant flow of inert purge gas (e.g., nitrogen at 30-50 mL/min) throughout the experiment to create a stable thermal environment and prevent oxidative degradation.

-

-

Data Analysis:

-

The resulting thermogram will show an endothermic peak representing the melting process.

-

The onset temperature of this peak is typically reported as the melting point. The peak temperature and the integrated area (enthalpy of fusion) are also recorded for a complete characterization.

-

Visualization of DSC Workflow

Caption: Workflow for Melting Point Determination using DSC.

Authoritative Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] It is highly dependent on pressure; therefore, any reported boiling point must be accompanied by the pressure at which it was measured. For high molecular weight organic compounds, determination at atmospheric pressure can sometimes lead to thermal decomposition before the boiling point is reached.

Advanced Methodology: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a powerful thermal technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] For a pure, non-decomposing liquid, TGA can be used to determine the boiling point by identifying the temperature at which rapid mass loss due to evaporation occurs.[9] This method is advantageous as it requires a very small sample size (typically 5-10 mg) and provides a clear, unambiguous endpoint.[10]

Experimental Protocol: TGA for Boiling Point Determination

-

Instrument Calibration: Perform temperature calibration using appropriate Curie point standards as per the instrument's standard operating procedure. Calibrate the mass balance using certified weights.[10]

-

Sample Preparation:

-

Tare an appropriate TGA crucible (e.g., alumina or platinum).

-

Dispense a small amount (5-10 mg) of 1-(3-Methoxyphenyl)cyclohexan-1-ol into the crucible.[11] An accurate initial mass is critical.

-

-

Thermal Program Execution:

-

Place the crucible onto the TGA's highly sensitive microbalance within the furnace.

-

Heat the sample from ambient temperature to a temperature well above the expected boiling point (e.g., 350-400°C) at a controlled linear heating rate (e.g., 10-20°C/min).[10]

-

Maintain a constant flow of inert purge gas (e.g., nitrogen at 50-100 mL/min) to facilitate the removal of the vaporized sample and prevent oxidation.[10]

-

-

Data Analysis:

-

The TGA software plots the percentage of mass remaining versus temperature.

-

The boiling point is determined from the resulting thermogram. It is often identified as the onset temperature of the sharp mass loss step or, for more precise comparison, the peak temperature of the first derivative of the mass loss curve (DTG curve), which represents the point of maximum rate of evaporation.

-

Visualization of TGA Workflow

Caption: Workflow for Boiling Point Determination using TGA.

References

-

Bartleby.com. Cyclohexanone Melting Point Lab Report. Retrieved from [Link]

-

TA Instruments. Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

University of Technology. (2021). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

National Center for Biotechnology Information. 1-(3-Methoxyphenyl)cyclohexan-1-ol. PubChem Compound Database. Retrieved from [Link]

- Kuchar, M., et al. (2017).

-

University of Technology. (2021). EXPERIMENT (1) - DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

-

Journal of Chemical Education. Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. ACS Publications. Retrieved from [Link]

-

Shaalaa.com. Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

Wikipedia. Tramadol. Retrieved from [Link]

-

Scribd. 02 Exp 1 Boiling Point Determination. Retrieved from [Link]

-

ResearchGate. Rapid thermogravimetric measurements of boiling points and vapor pressure of saturated medium- and long-chain triglycerides. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

University of Colorado Boulder. Thermogravimetric Analysis. Retrieved from [Link]

-

PubMed Central. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

-

Prime Process Safety Center. Thermogravimetric Analysis (TGA). Retrieved from [Link]

- Google Patents. Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.

-

ResearchGate. DSC Studies on Organic Melting Temperature Standards. Retrieved from [Link]

-

Royal Society of Chemistry via YouTube. (2016). Carrying out a melting point determination. Retrieved from [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

EPFL. Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

Wikipedia. Differential scanning calorimetry. Retrieved from [Link]

-

Scribd. Experiment 01 - Determination of Melting Point of An Organic Compound. Retrieved from [Link]

-

ResearchGate. Syntheses, analytical and pharmacological characterizations of the "legal high" 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Retrieved from [Link]

-

MDPI. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Retrieved from [Link]

-

ChemSynthesis. [1-(3-methoxyphenyl)cyclohexyl]methanamine. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 1-(3-METHOXYPHENYL)CYCLOHEXANOL synthesis - chemicalbook [chemicalbook.com]

- 3. 1-(3-Methoxyphenyl)cyclohexan-1-ol | C13H18O2 | CID 14685102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Thermogravimetric Analysis (TGA) - Prime Process Safety Center [primeprocesssafety.com]

- 9. etamu.edu [etamu.edu]

- 10. tainstruments.com [tainstruments.com]

- 11. epfl.ch [epfl.ch]

An In-depth Technical Guide to 1-(3-Methoxyphenyl)cyclohexan-1-ol: A Tertiary Benzylic Alcohol

Abstract